molecular formula C9H11BrO3 B2665171 (3-Bromo-2,4-dimethoxyphenyl)methanol CAS No. 1600905-90-5

(3-Bromo-2,4-dimethoxyphenyl)methanol

Cat. No.: B2665171
CAS No.: 1600905-90-5
M. Wt: 247.088
InChI Key: VKQOSSSWQOKSMV-UHFFFAOYSA-N
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Description

(3-Bromo-2,4-dimethoxyphenyl)methanol is a brominated aromatic compound featuring a methanol (-CH2OH) group and two methoxy (-OCH3) substituents on the phenyl ring. This structure confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, which influence its reactivity and applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(3-bromo-2,4-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQOSSSWQOKSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CO)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,4-dimethoxyphenyl)methanol typically involves the bromination of 2,4-dimethoxybenzyl alcohol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,4-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.

Major Products Formed

    Oxidation: 3-Bromo-2,4-dimethoxybenzaldehyde or 3-Bromo-2,4-dimethoxybenzoic acid.

    Reduction: 2,4-Dimethoxyphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-2,4-dimethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-2,4-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. The bromine and methoxy groups play a crucial role in binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed progression of certain diseases .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
(3-Bromo-2,4-dimethoxyphenyl)methanol -Br (3), -OCH3 (2,4), -CH2OH (1) C9H11BrO3 ~263.09 -
(2,6-Difluoro-3,5-dimethoxyphenyl)methanol -F (2,6), -OCH3 (3,5), -CH2OH (1) C9H9F2O3 218.16
(3-Bromo-2,6-difluorophenyl)methanol -Br (3), -F (2,6), -CH2OH (1) C7H5BrF2O 223.02
(3-Bromo-2,4,6-trimethylphenyl)methanol -Br (3), -CH3 (2,4,6), -CH2OH (1) C10H13BrO 229.12
(4-Bromophenyl)(3-(methylthio)phenyl)methanol -Br (4), -SCH3 (3), -CH2OH (1) C14H13BrOS 309.22
(3-Amino-4-bromophenyl)methanol -Br (4), -NH2 (3), -CH2OH (1) C7H8BrNO 202.05

Key Observations :

  • Electron-Withdrawing Groups : Bromine and fluorine substituents enhance electrophilic reactivity, whereas methoxy groups donate electrons, influencing regioselectivity in reactions .
  • Functional Group Diversity: Amino or methylthio groups (e.g., ) introduce nucleophilic or hydrophobic properties, broadening biological applicability.

Physicochemical Properties and Reactivity

  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DCM), whereas methyl or bromine substituents increase hydrophobicity .
  • Reactivity :
    • Bromine at position 3 facilitates nucleophilic aromatic substitution (SNAr) in the presence of electron-donating groups (e.g., methoxy) .
    • The -CH2OH group can be oxidized to carboxylic acids or esterified, offering pathways for further functionalization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-Bromo-2,4-dimethoxyphenyl)methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via bromination of 2,4-dimethoxybenzyl alcohol precursors. A common approach involves selective bromination using N-bromosuccinimide (NBS) in solvents like dichloromethane at 0–25°C, followed by purification via recrystallization or column chromatography . For hydroxymethyl group introduction, reduction of a corresponding aldehyde (e.g., 3-bromo-2,4-dimethoxybenzaldehyde) with NaBH₄ in methanol/ethanol under reflux (40–60°C) yields the alcohol. Key parameters include temperature control to avoid over-bromination and solvent polarity for optimal reducing agent activity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions: methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm split by bromine's anisotropic effect), and hydroxymethyl protons (δ 4.5–5.0 ppm). Carbon shifts for Br (C-3) and methoxy groups confirm regiochemistry .
  • IR Spectroscopy : O–H stretch (~3200–3400 cm⁻¹), C–Br (~550–600 cm⁻¹), and methoxy C–O (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 247.09 (M⁺) and fragments (e.g., loss of –CH₂OH, m/z 216) .

Q. What are the common chemical reactions and their applications for this compound?

  • Methodological Answer :

  • Oxidation : Use KMnO₄ in acidic conditions to convert the hydroxymethyl group to a carboxylic acid (e.g., for prodrug synthesis) .
  • Nucleophilic Substitution : Replace bromine with amines (e.g., Suzuki coupling) to generate biaryl intermediates for drug discovery .
  • Esterification : React with acyl chlorides to form esters, enhancing lipophilicity for biological assays .

Advanced Research Questions

Q. How does the electronic and steric profile of 2,4-dimethoxy and bromine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 2,4-dimethoxy groups create an electron-rich aromatic ring, accelerating oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance at the 2-position may reduce coupling efficiency. Computational studies (DFT) can predict reactive sites by analyzing LUMO localization near bromine . Optimize ligand choice (e.g., SPhos) and base (K₂CO₃) to mitigate steric effects .

Q. What strategies resolve contradictions in oxidation product distributions under varying conditions?

  • Methodological Answer : Conflicting reports of aldehyde vs. carboxylic acid formation arise from pH and oxidizing agent strength. For selective aldehyde synthesis, use CrO₃ in anhydrous acetic acid (mild conditions). For carboxylic acid, employ KMnO₄ in H₂SO₄/H₂O. Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess KMnO₄ drives full oxidation) .

Q. How can computational modeling predict biological interactions of derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The bromine atom enhances halogen bonding with hydrophobic pockets, while methoxy groups improve solubility .
  • ADME Prediction : Tools like SwissADME assess logP (≈2.5) and H-bond donors (1), guiding derivative design for bioavailability .

Q. What are the challenges in regioselective functionalization of the aromatic ring?

  • Methodological Answer : Competing substitution at the 5-position (para to bromine) can occur. Use directing groups (e.g., –Bpin) or Lewis acids (e.g., AlCl₃) to enhance 3-bromo site reactivity. For electrophilic substitutions, nitration at –20°C favors the 5-position due to steric blocking by 2,4-dimethoxy groups .

Q. How do steric effects compare between 2,4-dimethoxy and 2,6-dimethoxy isomers in reaction pathways?

  • Methodological Answer : The 2,6-isomer exhibits greater steric hindrance, slowing nucleophilic attacks at the 3-position. Kinetic studies show 2,4-dimethoxy derivatives react 2–3× faster in SNAr reactions. Use X-ray crystallography to compare bond angles and torsional strain .

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